molecular formula C23H22O11 B15144186 Wogonin 7-O-beta-D-glucuronide methyl ester

Wogonin 7-O-beta-D-glucuronide methyl ester

Cat. No.: B15144186
M. Wt: 474.4 g/mol
InChI Key: RLTZGPOFLCHNNX-USFRMQJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Wogonin 7-O-beta-D-glucuronide methyl ester can be synthesized through the esterification of wogonin 7-O-beta-D-glucuronide. The process typically involves the use of methanol and a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves the extraction of wogonin from plant sources, followed by glucuronidation and subsequent esterification. The extraction is usually performed using solvents like ethyl acetate . The glucuronidation step involves the use of glucuronic acid derivatives, and the final esterification is achieved using methanol and a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

Wogonin 7-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C23H22O11

Molecular Weight

474.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m0/s1

InChI Key

RLTZGPOFLCHNNX-USFRMQJTSA-N

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O

Origin of Product

United States

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